Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate
Overview
Description
Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate is a synthetic organic compound that features a thiazolo[5,4-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate typically involves the reaction of thiazolo[5,4-b]pyridine derivatives with tert-butyl carbamate. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazolo[5,4-b]pyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[5,4-b]pyridine moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes involved in cell growth, survival, and proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share the thiazolo[5,4-b]pyridine core structure and exhibit similar chemical properties.
Indole derivatives: Compounds like indole-3-carbinol, which also possess nitrogen-containing heterocycles, are used in similar applications.
Uniqueness
Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate is unique due to its specific combination of the thiazolo[5,4-b]pyridine moiety with a tert-butyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[2-([1,3]thiazolo[5,4-b]pyridin-2-ylamino)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-13(2,3)19-12(18)16-8-7-15-11-17-9-5-4-6-14-10(9)20-11/h4-6H,7-8H2,1-3H3,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJVUXKADBYLBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=NC2=C(S1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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